molecular formula C11H16N2O3 B4627437 N'-hexanoyl-2-furohydrazide

N'-hexanoyl-2-furohydrazide

Cat. No. B4627437
M. Wt: 224.26 g/mol
InChI Key: QUNJYUMZGMGGIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N'-hexanoyl-2-furohydrazide and related compounds often involves reactions that incorporate furoic acid derivatives and hydrazides. For instance, a novel imide compound was synthesized in a single step from 2-furoic acid and aniline derivatives, indicating a methodology that might be adapted for the synthesis of N'-hexanoyl-2-furohydrazide by substituting the appropriate aniline derivative with hexanoyl chloride or similar hexanoyl derivatives (Saeed, Erben, & Bolte, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to N'-hexanoyl-2-furohydrazide has been studied using various spectroscopic and crystallographic methods. For example, the crystal and molecular structures of related acrylohydrazide compounds were determined, showing nearly planar molecules and discussing the influence of heteroatoms on aromaticity, which could be relevant for understanding the structure of N'-hexanoyl-2-furohydrazide (Jasiak et al., 2018).

Chemical Reactions and Properties

N'-hexanoyl-2-furohydrazide may undergo various chemical reactions, reflecting its functional group's reactivity. For example, reactions involving the formation of furan derivatives through condensation or cyclization processes are relevant. A palladium-catalyzed condensation reaction of N-aryl imines and alkynylbenziodoxolones to form multisubstituted furans could be related to the types of reactions N'-hexanoyl-2-furohydrazide might undergo (Lu, Wu, & Yoshikai, 2014).

Scientific Research Applications

Heterocycle Synthesis and Catalysis

The development of novel methodologies for synthesizing heterocycles is crucial in pharmaceutical, agrochemical, and material science research. A study highlights the use of cobalt(III)-catalyzed C–H bond functionalization for synthesizing N-aryl-2H-indazoles and furans, demonstrating the versatility of such catalysts in organic synthesis. This research presents a convergent, benchtop synthesis approach for these heterocycles, showcasing the potential of using specific functional groups to direct the catalytic C–H bond addition and subsequent cyclization processes. The study emphasizes the importance of developing cost-effective, operationally straightforward routes for constructing heterocycles from simple inputs, which is essential for various scientific endeavors (Hummel & Ellman, 2014).

Metal Ion Sensing and Complexation

In the field of analytical chemistry and environmental science, the development of sensors for detecting metal ions is of significant interest. A study focusing on the complexation of N'-(1-pyridin-2-ylmethylene)-2-furohydrazide (NFH) with metal ions introduces a Ho³⁺ potentiometric membrane sensor. This sensor demonstrates high selectivity and is applied in the indirect determination of terazocine, highlighting the potential of such ionophores in constructing lanthanide sensors. The selectivity and sensitivity of these sensors towards specific metal ions can provide valuable tools for environmental monitoring and analytical applications (Ganjali et al., 2009).

Anticancer and Antimicrobial Activity

Research into novel therapeutic agents is a critical area of scientific inquiry. A study on the synthesis of novel indenoquinoxaline derivatives evaluated their α-glucosidase inhibitory activity, showcasing their potential as potent agents against type II diabetes. Such research contributes to the development of new therapeutic strategies and the identification of compounds with significant biological activities (Khan et al., 2014).

Environmental and Material Sciences

Investigations into the properties of chemical compounds extend into environmental science and materials engineering. Studies on the decomposition and reduction of specific acids, such as 2-arsonohexanoic acid, provide insights into chemical reactions and potential applications in developing materials with unique properties or environmental remediation technologies (Ioannou & Siskos, 2001).

properties

IUPAC Name

N'-hexanoylfuran-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-3-4-7-10(14)12-13-11(15)9-6-5-8-16-9/h5-6,8H,2-4,7H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNJYUMZGMGGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NNC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hexanoylfuran-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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